molecular formula C19H20N2O B2610835 1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one CAS No. 861210-86-8

1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one

Cat. No. B2610835
CAS RN: 861210-86-8
M. Wt: 292.382
InChI Key: KPMWKSNXHKSCLS-UHFFFAOYSA-N
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Description

Indole derivatives are significant in the field of medicinal chemistry due to their presence in a large number of natural products and synthetic compounds with therapeutic properties . They play a crucial role in cell biology and have diverse pharmacological properties .


Synthesis Analysis

The synthesis of indole derivatives often involves reactions between tryptamine and other compounds . For instance, a naproxen derivative was synthesized in a reaction between tryptamine and naproxen .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions. The specific reactions and mechanisms would depend on the functional groups present in the specific derivative .

Scientific Research Applications

Fischer Synthesis of Indoles

The Fischer synthesis method is pivotal in creating indole derivatives, including structures similar to "1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one". Research by Fusco and Sannicolo (1978) highlights the versatility of Fischer indole synthesis in generating various indole structures from arylhydrazones. This method is instrumental in the synthesis of complex indole derivatives, serving as a cornerstone in medicinal chemistry for creating bioactive molecules with potential therapeutic applications Fusco & Sannicolo, 1978.

Tetrahydroisoquinolines in Therapeutics

The therapeutic potential of tetrahydroisoquinoline derivatives, which are structurally related to "this compound", has been extensively studied. Singh and Shah (2017) reviewed patents on tetrahydroisoquinoline derivatives, highlighting their applications in treating cancer, malaria, CNS disorders, cardiovascular diseases, and metabolic disorders. This underscores the significant potential of such compounds in drug discovery and development Singh & Shah, 2017.

Antioxidant Activity

Compounds with tetrahydroquinoline structures have been investigated for their antioxidant properties. Munteanu and Apetrei (2021) discussed various analytical methods for determining antioxidant activity, highlighting the relevance of these compounds in food engineering, medicine, and pharmacy due to their potential to mitigate oxidative stress Munteanu & Apetrei, 2021.

Antiprotozoal Activity

The antiprotozoal activity of natural products containing quinoline and indole moieties, akin to "this compound", has been a focus of research. Akendengué et al. (1999) and Phillipson & Wright (1991) explored the active compounds from medicinal plants used traditionally for treating leishmaniasis and other protozoal diseases, showcasing the potential of such compounds in developing new treatments for infectious diseases Akendengué et al., 1999; Phillipson & Wright, 1991.

Safety and Hazards

The safety and hazards associated with indole derivatives depend on their specific structure and properties. Some indole derivatives may be hazardous if ingested, inhaled, or come into contact with skin .

Future Directions

The future research directions in the field of indole derivatives are vast and promising. They include the synthesis of new derivatives, exploration of their biological activities, and their potential applications in treating various diseases .

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c22-19-10-12-21(18-8-4-2-6-16(18)19)11-9-14-13-20-17-7-3-1-5-15(14)17/h1,3,5,7,10,12-13,20H,2,4,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMWKSNXHKSCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C=CN2CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one
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